2,4-Difluororesorcinol
Overview
Description
It is a chemical compound with the molecular formula C6H4F2O2 and a molecular weight of 146.09 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, along with two hydroxyl groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluororesorcinol typically involves the fluorination of resorcinol. One common method is the direct fluorination of resorcinol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to achieve selective substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as nitration, reduction, and fluorination, followed by purification through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluororesorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of difluoroquinones.
Reduction: Formation of dihydroxybenzene derivatives.
Substitution: Formation of substituted resorcinol derivatives.
Scientific Research Applications
2,4-Difluororesorcinol is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2,4-difluororesorcinol is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry . The hydroxyl groups allow for the formation of strong hydrogen bonds with target proteins, potentially leading to inhibition or modulation of enzymatic activity .
Comparison with Similar Compounds
Resorcinol: The parent compound with hydroxyl groups at the 1 and 3 positions but without fluorine atoms.
2,4-Dichlororesorcinol: A chlorinated analog with chlorine atoms instead of fluorine.
2,4-Dibromoresorcinol: A brominated analog with bromine atoms instead of fluorine.
Uniqueness: 2,4-Difluororesorcinol is unique due to the presence of fluorine atoms, which impart distinct properties such as increased electronegativity, metabolic stability, and lipophilicity compared to its chlorinated and brominated analogs . These properties make it particularly useful in applications requiring enhanced chemical and biological stability.
Properties
IUPAC Name |
2,4-difluorobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNBFQFUGXNAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445607 | |
Record name | 2,4-DIFLUORORESORCINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195136-71-1 | |
Record name | 2,4-DIFLUORORESORCINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluororesorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the role of 2,4-difluororesorcinol in the synthesis of fluorinated fluoresceins, and how does its incorporation impact the properties of the resulting dyes?
A1: this compound is a key precursor in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. It reacts with phthalic anhydride or its derivatives to form the fluorinated fluorescein molecule. The incorporation of fluorine atoms into the fluorescein structure, facilitated by using this compound, leads to several improved properties compared to non-fluorinated fluorescein:
- Enhanced photostability: Fluorinated fluoresceins exhibit higher photostability [], meaning they are less prone to degradation when exposed to light, making them more suitable for imaging applications.
- Lower pKa values: The pKa values of fluorinated fluoresceins are lower (3.3-6.1) than that of fluorescein (6.5) []. This means they ionize at a lower pH, which is beneficial for biological applications where maintaining a physiological pH is crucial.
- High quantum yields: Some fluorinated fluoresceins demonstrate very high quantum yields (0.85-0.97) []. A high quantum yield indicates that the molecule efficiently converts absorbed light into emitted fluorescence, resulting in a brighter signal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.